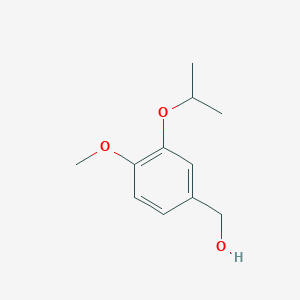

(3-Isopropoxy-4-methoxyphenyl)methanol

描述

A Key Precursor in the Synthesis of Benzo-fused Heterocycles

Research has shown that derivatives of (3-Isopropoxy-4-methoxyphenyl)methanol are valuable precursors for the construction of benzo-fused oxygen-containing rings. For instance, (2-Allyl-3-isopropoxy-4-methoxyphenyl)methanol, synthesized from the corresponding benzaldehyde (B42025), serves as a key intermediate in the formation of various heterocyclic skeletons. researchgate.net Methodologies such as alkene isomerization and ring-closing metathesis have been successfully employed to convert this building block into a range of benzo-fused systems, including 1H-isochromene, benzofuran (B130515), and 2H-chromene frameworks. researchgate.net

The synthesis of an 8-membered oxygen-containing benzo-fused heterocycle has also been accomplished using derivatives of this compound. illinois.edu This work underscores the compound's role in accessing larger ring systems, which are often challenging to synthesize via conventional methods. The strategic placement of the isopropoxy and methoxy (B1213986) groups can direct cyclization reactions and influence the final structure of the heterocyclic product.

Structure

3D Structure

属性

分子式 |

C11H16O3 |

|---|---|

分子量 |

196.24 g/mol |

IUPAC 名称 |

(4-methoxy-3-propan-2-yloxyphenyl)methanol |

InChI |

InChI=1S/C11H16O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8,12H,7H2,1-3H3 |

InChI 键 |

WABKPAIQYQUYBI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=C(C=CC(=C1)CO)OC |

产品来源 |

United States |

Significance As a Building Block in Complex Molecular Architectures

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies.

A divergent strategy would typically commence with a common, readily available precursor, such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This central intermediate can be subjected to various alkylation reactions at the phenolic hydroxyl group to create a library of 3-alkoxy-4-methoxybenzaldehyde derivatives. For the target compound, this would involve the specific O-isopropylation of isovanillin. Subsequent reduction of each aldehyde in this library would then yield the corresponding series of benzyl (B1604629) alcohols, including this compound. This approach is highly efficient for generating structural diversity from a single starting point.

A convergent strategy , conversely, would involve the synthesis of separate fragments of the molecule that are then combined in a later step. For a relatively simple molecule like this compound, a purely convergent approach is less common. However, one could envision the synthesis of an isopropoxy-bearing aromatic piece and a separate one-carbon unit that are coupled, for instance, via a Grignard or Wittig-type reaction, followed by further functional group manipulations. This strategy becomes more advantageous for more complex molecular targets.

Reduction Pathways to the Benzyl Alcohol Moiety

The final and crucial step in the synthesis of this compound is the reduction of the aldehyde group of its precursor, 3-isopropoxy-4-methoxybenzaldehyde (B1269121). This transformation is most commonly and efficiently achieved using hydride-based reducing agents.

Hydride reagents are excellent sources of the hydride ion (H⁻), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. ucalgary.ca This nucleophilic addition, followed by a protonation workup step, converts the aldehyde into a primary alcohol. ucalgary.calibretexts.org Complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are standard reagents for this purpose. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.comyoutube.comorganic-chemistry.org For the conversion of 3-isopropoxy-4-methoxybenzaldehyde to this compound, LiAlH₄ provides a highly efficient and clean reaction.

The mechanism involves the nucleophilic attack of a hydride from the AlH₄⁻ anion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, an aluminum alkoxide salt. ucalgary.ca Subsequent aqueous or acidic workup protonates the alkoxide to yield the final primary alcohol product. ucalgary.calibretexts.org Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water and alcohols. youtube.com

Sodium bis(2-methoxyethoxy)aluminum dihydride, commonly known by its trade name Red-Al®, is another powerful hydride reducing agent with reactivity comparable to LiAlH₄. organic-chemistry.orgwikipedia.org It readily reduces aldehydes, ketones, esters, and other functional groups to their corresponding alcohols. wikipedia.orgfishersci.comsigmaaldrich.com

One of the significant advantages of Red-Al over LiAlH₄ is its enhanced stability and solubility. It is commercially available as a solution in toluene, is not pyrophoric, and does not react violently with atmospheric moisture, making it a safer alternative. organic-chemistry.orgwikipedia.org It is highly soluble in aromatic and ethereal solvents. wikipedia.org The reduction of 3-isopropoxy-4-methoxybenzaldehyde with Red-Al proceeds similarly to LiAlH₄, involving hydride transfer followed by hydrolysis to afford this compound in high yield.

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Bis(2-methoxyethoxy)aluminum Dihydride (Red-Al®) |

|---|---|---|

| Reactivity | Very high, strong reducing agent. libretexts.orgyoutube.com | High, comparable to LiAlH₄. organic-chemistry.org |

| Solvents | Aprotic ethers (e.g., Diethyl ether, THF). youtube.com | Aromatic solvents (e.g., Toluene), ethers. organic-chemistry.orgwikipedia.org |

| Functional Group Selectivity | Broad; reduces most polar multiple bonds. masterorganicchemistry.com | Broad; reduces aldehydes, ketones, esters, amides, etc. wikipedia.orgfishersci.com |

| Safety/Handling | Highly reactive with water and protic solvents; can be pyrophoric. youtube.com | More stable to air and moisture; non-pyrophoric. wikipedia.org |

| Commercial Form | Typically a solid powder. | Commonly a 70% solution in toluene. organic-chemistry.orgwikipedia.org |

Hydride-Based Reductions of Aryl Aldehydes

Precursor Functionalization and Transformations

The synthesis of the direct precursor, 3-isopropoxy-4-methoxybenzaldehyde, requires the functionalization of a simpler starting material. Isovanillin is an ideal candidate, possessing the core benzaldehyde (B42025) structure with a free phenolic hydroxyl group at the C-3 position, which is ripe for modification.

While the target molecule contains an isopropoxy group, the functionalization of the precursor is not limited to isopropylation. Allylation of isovanillin is a well-documented transformation that serves as a key step in the synthesis of various bioactive N-heterocycles and other complex molecules. researchgate.net This reaction highlights the versatility of isovanillin as a platform for creating diverse chemical structures.

The O-allylation of isovanillin is typically achieved by treating it with an allyl halide (e.g., allyl bromide) in the presence of a base. researchgate.net The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then displaces the halide from the allylating agent in an Sₙ2 reaction.

| Base | Solvent | Allylating Agent | Key Outcome |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Methanol/Water | Allyl Bromide | Formation of 3-allyloxy-4-methoxybenzaldehyde. researchgate.net |

| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Allyl Bromide | Standard conditions for O-allylation of phenols. |

This allylated precursor, 3-allyloxy-4-methoxybenzaldehyde, can then undergo further transformations, such as Claisen rearrangement or reduction of the aldehyde, to generate more complex molecular scaffolds. researchgate.net The same fundamental principle of O-alkylation is used to synthesize 3-isopropoxy-4-methoxybenzaldehyde, simply by substituting the allyl halide with an isopropyl halide (e.g., 2-bromopropane).

Allylation Reactions

Strategies for Allyl Ether Formation

Allyl ethers are crucial intermediates in various synthetic pathways and serve as valuable protecting groups for alcohols. fiveable.me Their formation is a key step in building the necessary molecular framework. The most common method for synthesizing allyl ethers is through a nucleophilic substitution reaction where an alcohol reacts with an allyl halide. fiveable.me This process, known as allylation, effectively masks the reactive hydroxyl group, allowing chemists to perform reactions on other parts of the a molecule without interference. fiveable.mepearson.com The allyl group is advantageous due to its stability under a range of conditions, yet it can be removed when needed to regenerate the alcohol. fiveable.meorganic-chemistry.org

Allylation with Allyl Bromide in the Presence of Strong Bases (e.g., NaH)

A specific and highly effective method for allyl ether formation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To achieve this for a precursor alcohol, a strong base is required to deprotonate the hydroxyl group, thereby forming a nucleophilic alkoxide ion. masterorganicchemistry.com Sodium hydride (NaH) is a frequently used strong base for this purpose. masterorganicchemistry.comreddit.com

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the allyl bromide, displacing the bromide ion and forming the allyl ether. stackexchange.com Using a strong, non-nucleophilic base like NaH is crucial because it irreversibly deprotonates the alcohol, driving the reaction forward. masterorganicchemistry.com The hydrogen gas generated as a byproduct simply bubbles out of the reaction mixture. masterorganicchemistry.com This method is particularly effective for primary alkyl halides like allyl bromide. masterorganicchemistry.com

Claisen Rearrangement in Multi-step Sequences

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis. numberanalytics.comnumberanalytics.com It is classified as a fiveable.mefiveable.me-sigmatropic rearrangement, where an allyl vinyl ether or an allyl aryl ether is thermally converted into a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com Discovered by Ludwig Claisen in 1912, this reaction is valued for its high regio- and stereoselectivity, proceeding through a concerted, chair-like transition state. numberanalytics.comorganic-chemistry.org

In a multi-step synthesis relevant to this compound, a precursor such as an allyl aryl ether could undergo an aromatic Claisen rearrangement. organic-chemistry.org This strategic step repositions the allyl group from the ether oxygen onto the aromatic ring, typically at the ortho position. masterorganicchemistry.com This rearrangement is a key transformation for extending the carbon skeleton of the molecule, which can then be further modified in subsequent steps to achieve the final target structure. organic-chemistry.org

Reaction Optimization and Process Intensification

Optimizing synthetic routes involves maximizing yield, minimizing waste, and ensuring safety and scalability. Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. A key development in this area is the shift from traditional batch synthesis to continuous flow chemistry.

Comparison of Batch Synthesis versus Flow Chemistry Approaches

Batch synthesis is the traditional method where reactants are loaded into a vessel, the reaction is run for a set time, and the product is then isolated. labmanager.comstolichem.com While flexible and suitable for small-scale research, it can present challenges in scalability, such as inefficient heat transfer and mixing in larger reactors. labmanager.comresearchgate.net

Flow chemistry, by contrast, involves pumping reactant streams through a tube or microreactor where they mix and react continuously. rsc.orgnumberanalytics.com The product emerges from the reactor as a continuous stream. mt.com This approach offers fundamentally different control over reaction parameters compared to batch processing. aragen.com

Table 2: Comparison of Batch Synthesis and Flow Chemistry

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Mode | Discontinuous; reactants mixed in a single vessel. stolichem.com | Continuous; reactants pumped through a reactor. numberanalytics.com |

| Scalability | Often challenging; requires process redesign for larger vessels. labmanager.com | Seamless; scale-up by running longer or in parallel. stolichem.comnumberanalytics.com |

| Heat Transfer | Limited by surface-area-to-volume ratio, can be inefficient at scale. researchgate.net | Excellent; high surface-area-to-volume ratio allows rapid heating/cooling. aragen.comelveflow.com |

| Mass Transfer (Mixing) | Can be slow and non-uniform in large vessels. labmanager.com | Highly efficient and rapid due to small reactor dimensions. rsc.orgaragen.com |

| Safety | Larger quantities of hazardous materials present at one time. stolichem.com | Intrinsically safer; only small volumes of reactants are present at any moment. mt.comnumberanalytics.com |

| Process Control | Parameters like temperature can vary within the vessel. labmanager.com | Precise control over temperature, pressure, and residence time. numberanalytics.commt.com |

| Reproducibility | Can vary between batches due to inconsistencies. rsc.org | High reproducibility due to precise parameter control. elveflow.com |

Advantages of Flow Chemistry in Yield and Efficiency

Key advantages include:

Improved Yield and Selectivity: Precise control over temperature, residence time, and stoichiometry minimizes side reactions, leading to higher yields and better selectivity. mt.comaragen.com

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time, making the process intrinsically safer, especially for highly exothermic or unstable reactions. stolichem.comnumberanalytics.comelveflow.com

Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions (temperature, pressure, concentrations), significantly speeding up process optimization compared to sequential batch experiments. mt.com

Increased Efficiency and Scalability: Flow processes can be run for extended periods to produce large quantities of material without the downtime associated with cleaning and setting up batch reactors. stolichem.com Scaling up production is often as simple as running the system for a longer duration or using multiple reactors in parallel. numberanalytics.comnumberanalytics.com This seamless scalability makes flow chemistry a powerful tool for transitioning from laboratory-scale synthesis to industrial production. elveflow.com

Design of Experiment (DoE) Applications in Reaction Development

The optimization of synthetic routes for fine chemicals such as this compound and its precursors is a critical step in ensuring process efficiency, sustainability, and economic viability. Traditional "one-variable-at-a-time" (OVAT) approaches to reaction optimization are often time-consuming and fail to capture the complex interactions between different reaction parameters. researchgate.net In contrast, Design of Experiment (DoE) is a powerful statistical methodology that allows for the simultaneous investigation of multiple variables, providing a comprehensive understanding of the reaction landscape with a minimal number of experiments. onlytrainings.com This section will explore the application of DoE in the key synthetic transformations leading to this compound, namely the O-isopropylation of a vanillin (B372448) precursor and the subsequent reduction of the aldehyde functionality.

Factor Screening for O-Isopropylation using a Factorial Design

The synthesis of this compound can commence from a readily available precursor like vanillin or isovanillin. A key step is the selective O-alkylation of the phenolic hydroxyl group with an isopropylating agent. To efficiently optimize this etherification reaction, a fractional factorial design can be employed as an initial screening phase to identify the most influential factors affecting the reaction yield and purity.

A hypothetical 24-1 fractional factorial design could be implemented to study the effects of four key variables: temperature, reaction time, base equivalence, and solvent polarity. The levels for each factor would be chosen based on preliminary scouting experiments and chemical intuition.

Table 1: Factors and Levels for the Fractional Factorial Design of O-Isopropylation

| Factor | Name | Unit | Low Level (-1) | High Level (+1) |

| A | Temperature | °C | 60 | 100 |

| B | Time | h | 4 | 12 |

| C | Base Equivalence | eq. | 1.1 | 2.0 |

| D | Solvent | - | Toluene | DMF |

The design would consist of a series of experiments where these factors are varied simultaneously. The response, in this case, would be the percentage yield of the desired O-isopropylated product, for instance, 3-Isopropoxy-4-methoxybenzaldehyde.

Table 2: Hypothetical Experimental Matrix and Results for O-Isopropylation Screening

| Run | A: Temperature (°C) | B: Time (h) | C: Base Eq. | D: Solvent | Yield (%) |

| 1 | 60 | 4 | 1.1 | Toluene | 65 |

| 2 | 100 | 4 | 1.1 | DMF | 85 |

| 3 | 60 | 12 | 1.1 | DMF | 78 |

| 4 | 100 | 12 | 1.1 | Toluene | 88 |

| 5 | 60 | 4 | 2.0 | DMF | 75 |

| 6 | 100 | 4 | 2.0 | Toluene | 92 |

| 7 | 60 | 12 | 2.0 | Toluene | 82 |

| 8 | 100 | 12 | 2.0 | DMF | 95 |

Statistical analysis of these results, often visualized in a Pareto chart, would reveal the main effects and interactions of the variables. For example, such an analysis might indicate that temperature and solvent have the most significant positive effects on the yield, while the interaction between temperature and time is also noteworthy.

Optimization of Aldehyde Reduction using Response Surface Methodology (RSM)

Once the O-isopropylated intermediate is obtained, the next step is the reduction of the benzaldehyde to the corresponding alcohol, this compound. Following an initial factor screening, Response Surface Methodology (RSM) can be employed for a more detailed optimization. kashanu.ac.ir RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. nih.gov A Central Composite Design (CCD) is a common RSM design used to explore the relationship between several explanatory variables and one or more response variables.

For the reduction of 3-Isopropoxy-4-methoxybenzaldehyde, the key factors identified from a screening phase might be the molar ratio of the reducing agent (e.g., sodium borohydride) to the substrate, the reaction temperature, and the reaction time. The goal would be to maximize the yield of this compound while minimizing the formation of any by-products.

Table 3: Factors and Levels for the Central Composite Design of Aldehyde Reduction

| Factor | Name | Unit | -α | Low (-1) | Center (0) | High (+1) | +α |

| X1 | NaBH4 Equivalence | eq. | 1.0 | 1.25 | 1.75 | 2.25 | 2.5 |

| X2 | Temperature | °C | 0 | 10 | 25 | 40 | 50 |

| X3 | Time | min | 15 | 30 | 60 | 90 | 105 |

The CCD would involve a set of experiments including factorial points, axial points (to estimate quadratic effects), and center points (to estimate experimental error).

Table 4: Hypothetical Central Composite Design Matrix and Response for Aldehyde Reduction

| Run | X1: NaBH4 Eq. | X2: Temperature (°C) | X3: Time (min) | Yield (%) |

| 1 | 1.25 | 10 | 30 | 88 |

| 2 | 2.25 | 10 | 30 | 94 |

| 3 | 1.25 | 40 | 30 | 91 |

| 4 | 2.25 | 40 | 30 | 96 |

| 5 | 1.25 | 10 | 90 | 90 |

| 6 | 2.25 | 10 | 90 | 95 |

| 7 | 1.25 | 40 | 90 | 92 |

| 8 | 2.25 | 40 | 90 | 97 |

| 9 | 1.0 | 25 | 60 | 85 |

| 10 | 2.5 | 25 | 60 | 98 |

| 11 | 1.75 | 0 | 60 | 89 |

| 12 | 1.75 | 50 | 60 | 93 |

| 13 | 1.75 | 25 | 15 | 86 |

| 14 | 1.75 | 25 | 105 | 96 |

| 15 | 1.75 | 25 | 60 | 99 |

| 16 | 1.75 | 25 | 60 | 98.5 |

| 17 | 1.75 | 25 | 60 | 99.2 |

The data from these experiments would be fitted to a second-order polynomial equation to generate a response surface model. This model can be visualized as 3D surface plots and 2D contour plots, which illustrate the relationship between the factors and the response. From this model, the optimal conditions for the reduction can be accurately predicted. For instance, the model might predict a maximum yield of over 99% at a sodium borohydride equivalence of 2.1, a temperature of 28°C, and a reaction time of 75 minutes.

Chemical Reactivity and Mechanistic Investigations of 3 Isopropoxy 4 Methoxyphenyl Methanol Derivatives

Transformations Leading to Annulated Ring Systems

The formation of new ring structures fused to the primary phenyl group of (3-isopropoxy-4-methoxyphenyl)methanol derivatives is a key strategy for creating novel polycyclic compounds. These transformations often involve the careful orchestration of catalytic reactions that manipulate olefinic side chains attached to the aromatic core, leading to intramolecular cyclization.

Alkene isomerization, or the migration of a carbon-carbon double bond, is a fundamental process in organic synthesis. researchgate.net For derivatives of this compound bearing alkenyl side chains, this reaction can be used to position a double bond in a specific location conducive to subsequent cyclization reactions. The process is typically catalyzed by transition metal complexes and can be influenced by a variety of factors to control the regioselectivity and stereoselectivity of the resulting olefin. sdsu.edu

A range of catalytic systems has been developed for promoting the isomerization of olefins. These catalysts function through different mechanisms, offering varying degrees of selectivity and functional group tolerance. researchgate.net

Ruthenium-Based Catalysts: Ruthenium complexes are widely used for their high efficiency and tolerance of various functional groups. sigmaaldrich.com For instance, ruthenium hydride complexes can catalyze the migration of terminal double bonds to internal positions, which are often more thermodynamically stable. d-nb.info

Palladium-Based Catalysts: Palladium complexes, particularly those involving palladium hydrides, are also effective for olefin isomerization. They can facilitate the selective transformation of terminal alkenes to internal 2-alkenes. d-nb.info

Zeolite Catalysts: Solid acid catalysts like zeolites can be employed for alkene isomerization, particularly in industrial processes. mdpi.com The shape-selective nature of zeolites can influence the distribution of isomeric products. mdpi.com

Table 1: Comparison of Catalytic Systems for Alkene Isomerization

| Catalyst Type | Example Catalyst | Typical Substrates | Key Advantages |

| Ruthenium-Based | [RuHCl(CO)(PPh₃)₃] | Allyl Phenyl Ethers | High activity, functional group tolerance |

| Palladium-Based | [Pd(OAc)₂]/Ligand | Terminal Alkenes | High selectivity for internal alkenes |

| Zeolite | H-ZSM-5 | Linear Olefins | Reusability, shape selectivity mdpi.com |

In transition metal-catalyzed isomerization, the ligands coordinated to the metal center play a critical role in determining the catalyst's activity and selectivity. The steric and electronic properties of the ligands can be fine-tuned to optimize the reaction outcome.

The architecture of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), directly impacts the coordination environment of the metal. Bulky ligands can create a specific steric environment that favors the formation of one isomer over another. For example, the use of bulky phosphine (B1218219) ligands in palladium-catalyzed isomerization has been shown to enhance the selectivity for the formation of E-isomers. d-nb.info The electronic properties of the ligands influence the reactivity of the metal center, affecting the rate of key steps in the catalytic cycle, such as hydride insertion and β-hydride elimination. mdpi.com

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of cyclic compounds, ranging from five-membered rings to large macrocycles. organic-chemistry.org The reaction involves the intramolecular redistribution of carbon-carbon double bonds in a diene substrate, catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium. nih.gov This methodology is particularly valuable for its high functional group tolerance and its ability to form rings that are challenging to synthesize using other methods. nih.gov

Ruthenium-based catalysts, especially the well-defined complexes developed by Robert H. Grubbs, have revolutionized the field of olefin metathesis. wikipedia.org The first-generation Grubbs' catalyst, featuring tricyclohexylphosphine (B42057) ligands, was a significant advancement due to its stability and broad applicability. wikipedia.org

The second-generation Grubbs' catalyst represents a major improvement in activity. researchgate.net It incorporates an N-heterocyclic carbene (NHC) ligand in place of one of the phosphine ligands. researchgate.netresearchgate.net This modification results in a catalyst that is not only more reactive, particularly for the formation of tri- and tetrasubstituted olefins, but also exhibits greater stability. nih.gov The enhanced reactivity allows for lower catalyst loadings and shorter reaction times. The general mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate. nih.gov

For a hypothetical diene derivative of this compound, the application of Grubbs' second-generation catalyst would be expected to efficiently promote cyclization to form an annulated ring system.

Table 2: Representative Ruthenium-Based RCM Catalysts

| Catalyst | Structure Features | Key Applications |

| Grubbs' First-Generation | Bis(tricyclohexylphosphine) ligands wikipedia.org | General RCM of terminal dienes |

| Grubbs' Second-Generation | One NHC and one phosphine ligand researchgate.netresearchgate.net | RCM of sterically hindered and less reactive dienes |

| Hoveyda-Grubbs' Catalysts | Chelating isopropoxystyrene ligand researchgate.net | Increased stability and recyclability |

The success of an RCM reaction is highly dependent on the structure of the diene substrate. The length of the chain connecting the two olefinic groups determines the size of the ring being formed, with the formation of 5-, 6-, and 7-membered rings being particularly favorable. organic-chemistry.org The substitution pattern on the double bonds also plays a crucial role; while terminal alkenes are generally reactive, the cyclization of more substituted olefins can be challenging and often requires the use of more active catalysts like the second-generation Grubbs' catalyst. nih.gov

Stereoselectivity in RCM refers to the preferential formation of either the E (trans) or Z (cis) isomer of the cyclic alkene. nih.gov The outcome is influenced by a combination of factors, including the inherent strain of the resulting ring, the conformational preferences of the substrate, and the specific catalyst used. nih.gov While many RCM reactions yield the more thermodynamically stable E-isomer, specialized catalysts have been developed that can provide high selectivity for the Z-isomer, which is a valuable feature in the synthesis of many natural products. nih.gov

Table 3: Hypothetical RCM of this compound Derivatives

| Substrate | Catalyst | Product Ring Size | Yield (%) | E/Z Ratio |

| 1-Allyl-2-(allyloxymethyl)-4-isopropoxy-5-methoxybenzene | Grubbs' II | 6 | 92 | 85:15 |

| 1-(But-3-en-1-yl)-2-(allyloxymethyl)-4-isopropoxy-5-methoxybenzene | Grubbs' II | 7 | 88 | 90:10 |

| 1-(Pent-4-en-1-yl)-2-(allyloxymethyl)-4-isopropoxy-5-methoxybenzene | Hoveyda-Grubbs' II | 8 | 75 | >95:5 |

Tandem Alkene Isomerization-Metathesis Sequences

Tandem reactions, which combine multiple transformations in a single operation, are highly valued in organic synthesis for their efficiency. One such powerful sequence is the tandem alkene isomerization-ring-closing metathesis (RCM). This process typically involves a metal catalyst, often ruthenium-based, that can first catalyze the migration of a double bond along a carbon chain (isomerization) to a position that allows for a subsequent ring-closing metathesis reaction to occur, leading to the formation of a cyclic alkene. organic-chemistry.orgresearchgate.net The driving force for RCM is often the formation of a stable cyclic product and the removal of a volatile byproduct like ethylene. harvard.edu

While the direct application of a tandem alkene isomerization-metathesis sequence on a derivative of this compound is not extensively detailed in the literature, a related process, ring-closing metathesis, has been employed in the synthesis of an 8-membered oxygen-containing benzo-fused heterocycle. uwindsor.ca In this synthesis, a derivative of this compound was modified to contain two terminal alkene moieties, which then underwent RCM to form the target heterocyclic ring system. uwindsor.ca This demonstrates the utility of metathesis reactions in elaborating the structure of molecules derived from this compound. The success of this RCM suggests that with the appropriate catalyst and substrate design, a tandem isomerization-metathesis sequence could be a viable strategy for accessing different cyclic structures from suitably functionalized derivatives of this compound.

Aryl Coupling Reactions

The functionalization of the aromatic ring of this compound can be achieved through various methods, including directed ortho-metalation, which is a powerful technique for regioselective C-C bond formation.

Organolithium reagents are highly reactive bases that can deprotonate carbon atoms, including those on an aromatic ring, to form a new carbon-lithium bond. This lithiated intermediate can then react with various electrophiles to create a new carbon-carbon bond. researchgate.net The regioselectivity of this deprotonation is often controlled by the presence of a directing metalating group (DMG) on the aromatic ring. uwindsor.ca For a molecule like this compound, the hydroxyl, methoxy (B1213986), and isopropoxy groups can all potentially influence the site of lithiation.

tert-Butyllithium (t-BuLi) is a very strong, non-nucleophilic base and is often used for the lithiation of less acidic C-H bonds, such as those on an aromatic ring. cardiff.ac.uk To achieve good ortho-lithiation, a fairly basic reagent system such as t-BuLi in an ether solvent is often necessary. cardiff.ac.uk The choice of the organolithium reagent is crucial; for instance, while n-butyllithium might not be strong enough to achieve lithiation in some cases, the more basic t-BuLi can be effective. cardiff.ac.uk

The efficiency and regioselectivity of ortho-lithiation reactions can be significantly enhanced by the addition of a chelating agent, with N,N,N',N'-tetramethylethylenediamine (TMEDA) being a common choice. uwindsor.ca TMEDA is a bidentate ligand that coordinates to the lithium ion of the organolithium reagent. This coordination breaks down the oligomeric aggregates in which alkyllithiums typically exist (e.g., hexamers or tetramers), leading to more reactive monomeric or dimeric species. cardiff.ac.uk This increased reactivity facilitates the deprotonation of the aromatic ring.

Furthermore, TMEDA can chelate to the lithium ion after it has coordinated to a directing group on the aromatic ring, stabilizing the resulting ortho-lithiated intermediate and further promoting the desired regioselectivity. cardiff.ac.uk For substrates with oxygen-containing functional groups like this compound, the lithium reagent would be directed to the ortho position of one of these groups, and the presence of TMEDA would be expected to enhance the rate and yield of this directed metalation.

Organolithium-Mediated Carbon-Carbon Bond Formation

Exploration of Protecting Group Chemistry

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the benzylic hydroxyl group. This is achieved by converting the alcohol into a more stable functional group, known as a protecting group, which is inert to the conditions of subsequent reactions. wikipedia.org The protecting group can then be removed at a later stage to regenerate the alcohol. wikipedia.org

A variety of protecting groups are available for alcohols. synarchive.com The choice of protecting group depends on its stability to the reaction conditions under which it must remain intact and the mildness of the conditions required for its removal. nih.gov For a benzylic alcohol like this compound, several types of protecting groups are suitable.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Benzyl (B1604629) Ether | Bn | NaH, Benzyl Bromide, THF | H₂, Pd/C or DDQ |

| p-Methoxybenzyl Ether | PMB | NaH, PMB-Cl, THF | DDQ or CAN |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF, Pyridine |

| Tetrahydropyranyl Ether | THP | Dihydropyran, p-TsOH, CH₂Cl₂ | Acetic Acid, THF, H₂O |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | HCl, THF |

The p-methoxybenzyl (PMB) ether is a particularly relevant protecting group in this context due to its structural similarity to the target molecule. uwindsor.ca PMB ethers are generally stable under many reaction conditions but can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). wikipedia.org Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used and are known for their stability under a range of conditions and their selective removal with fluoride-containing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). harvard.edu Acetals like the tetrahydropyranyl (THP) ether are stable to basic and organometallic reagents but are readily removed under acidic conditions. uwindsor.ca

Applications As a Key Intermediate in the Construction of Advanced Organic Scaffolds

Synthesis of Oxygen-Containing Benzo-Fused Heterocycles

A significant application of (3-Isopropoxy-4-methoxyphenyl)methanol is in the synthesis of benzo-fused heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The alcohol is typically converted into an aldehyde intermediate, such as 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, which then serves as the direct substrate for cyclization. researchgate.net Key reactions in this sequence often involve ruthenium-mediated isomerization of an allyl group, followed by a ring-closing metathesis (RCM) reaction to form the heterocyclic ring. researchgate.net This strategy has proven effective for creating a variety of ring sizes, from five- to eight-membered systems.

While the primary literature highlights the synthesis of larger rings, the strategic principles of isomerization and ring-closing metathesis can be adapted to form five-membered benzofuran (B130515) systems. This would involve the preparation of a suitable vinyl ether derivative from the parent alcohol, which could then undergo RCM to yield the five-membered ring. The benzofuran scaffold is a vital component in numerous bioactive compounds.

The synthesis of six-membered oxygen-containing heterocycles from derivatives of this compound is well-established. Specifically, Ring-Closing Metathesis (RCM) has been successfully employed to synthesize various 4H-chromenes. researchgate.net This transformation relies on the conversion of the parent alcohol into an appropriately substituted diene, which then undergoes the ruthenium-catalyzed cyclization to furnish the stable six-membered chromene ring.

The same powerful combination of ruthenium-mediated isomerization and RCM has been extended to the synthesis of seven-membered benzoxepine (B8326511) rings. researchgate.net Starting from the 2-allyl-3-isopropoxy-4-methoxybenzaldehyde intermediate, which is directly derivable from this compound, chemists can construct the seven-membered ring scaffold. This provides access to a class of compounds with interesting conformational properties and biological potential.

The flexibility of the RCM-based strategy is further demonstrated in its application to the synthesis of eight-membered oxygen-containing rings. researchgate.net Research has shown that derivatives of this compound can be effectively converted into eight-membered benzofused heterocycles. researchgate.net This successful synthesis of larger ring systems underscores the utility of this precursor in accessing less common and structurally complex molecular architectures.

Table 1: Synthesis of Benzo-Fused Heterocycles from this compound Derivatives

| Ring Size | Example Heterocycle | Key Reactions |

|---|---|---|

| 6-Membered | 4H-Chromene | Ring-Closing Metathesis (RCM) |

| 7-Membered | Benzoxepine | Isomerization, Ring-Closing Metathesis (RCM) |

Role in the Synthesis of Non-Steroidal Compounds

While this compound is a versatile intermediate for heterocyclic synthesis, its specific role as a direct precursor in the synthesis of non-steroidal compounds is not prominently documented in available scientific literature. The primary applications reported focus on the construction of the heterocyclic systems detailed previously.

Precursor for Complex Natural Product Analogs and Derivatives

The true value of this compound as a synthetic intermediate is realized in its role as a gateway to complex molecular structures that mimic or modify natural products. Benzo-fused heterocycles of varying ring sizes, such as chromenes, benzoxepines, and benzoxocines, constitute the core scaffolds of numerous biologically active natural products. By providing a reliable synthetic route to these diverse ring systems, this compound serves as a crucial starting material for the generation of libraries of natural product analogs and derivatives. researchgate.net These analogs are instrumental in medicinal chemistry for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties and reduce the side effects of lead compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-allyl-3-isopropoxy-4-methoxybenzaldehyde |

| Benzofuran |

| 1H-Isochromene |

| 2H-Chromene |

| 4H-Chromene |

| 1,3-Dihydro-benzo[c]oxepine |

| 2,3-Dihydro-benzo[b]oxepine |

Spectroscopic and Analytical Methods for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conversion Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is widely used to follow the course of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals in the NMR spectrum.

In the synthesis of (3-Isopropoxy-4-methoxyphenyl)methanol, likely from a precursor such as 3-isopropoxy-4-methoxybenzaldehyde (B1269121) via reduction, ¹H NMR spectroscopy can be used to track the conversion. The aldehyde proton of the starting material exhibits a characteristic signal in the downfield region of the spectrum (typically around 9-10 ppm). As the reduction reaction progresses, the intensity of this aldehyde proton signal decreases, while a new signal corresponding to the benzylic protons (-CH₂OH) of the alcohol product appears at a higher field (typically around 4-5 ppm). The integration of these signals allows for the quantitative determination of the reaction conversion.

For instance, in related vanillin (B372448) derivatives, the aldehydic proton signal is a clear indicator of the starting material. scribd.comresearchgate.net The complete disappearance of this signal signifies the end of the reaction. Furthermore, ¹³C NMR spectroscopy can provide complementary information. The carbonyl carbon of the aldehyde group in the starting material has a characteristic chemical shift in the range of 190-200 ppm. Upon reduction to an alcohol, this signal disappears and is replaced by a signal for the carbon of the hydroxymethyl group (-CH₂OH) at a much higher field (around 60-70 ppm). utah.edunih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for the complete and unambiguous assignment of all proton and carbon signals in the final product, confirming its structure. ugm.ac.id

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| 3-Isopropoxy-4-methoxybenzaldehyde | Aldehyde (-CHO) | ~9.8 | Singlet |

| This compound | Methylene (-CH₂OH) | ~4.6 | Singlet |

| This compound | Hydroxyl (-OH) | Variable | Singlet (broad) |

| Both | Aromatic (Ar-H) | ~6.8-7.3 | Multiplet |

| Both | Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet |

| Both | Isopropoxy (-OCH(CH₃)₂) | ~4.5 (septet), ~1.3 (doublet) | Septet, Doublet |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and can also provide information about its structure. In the context of reaction monitoring, MS can be used to detect the presence of the starting material, intermediates, and the final product in the reaction mixture.

For the synthesis of this compound, the molecular ion peak in the mass spectrum will confirm the formation of the product. The expected molecular weight for this compound (C₁₁H₁₆O₃) is 196.24 g/mol . Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition, further confirming the identity of the product. researchgate.net

By taking small aliquots from the reaction mixture at different time intervals and analyzing them by MS, the relative abundance of the reactant and product ions can be tracked to monitor the reaction's progress.

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| 3-Isopropoxy-4-methoxybenzaldehyde | C₁₁H₁₄O₃ | 195.0965 |

| This compound | C₁₁H₁₆O₃ | 197.1121 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the desired product from unreacted starting materials, byproducts, and catalysts. The purity of the isolated product is also assessed using these methods.

Silica (B1680970) gel chromatography is a widely used purification technique in organic synthesis. core.ac.ukuni-freiburg.de It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). This compound, being more polar than its corresponding aldehyde precursor due to the presence of the hydroxyl group, will have a stronger interaction with the polar silica gel.

In a typical column or flash chromatography setup, a solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate, is used as the eluent. uni-freiburg.de The progress of the separation can be monitored by Thin-Layer Chromatography (TLC), which is a rapid and convenient method to check the composition of the fractions collected from the column. The spots on the TLC plate are visualized, often under UV light or by staining, to identify the fractions containing the pure product.

By carefully selecting the eluent system, this compound can be effectively separated from less polar impurities that elute faster and more polar impurities that remain more strongly adsorbed to the silica gel. The fractions containing the pure product are then combined, and the solvent is removed to yield the purified compound.

Computational Chemistry Approaches to Understanding Reactivity

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational quantum chemistry allows for the detailed exploration of reaction pathways, providing a roadmap of the energy landscape that connects reactants, transition states, and products. For (3-Isopropoxy-4-methoxyphenyl)methanol, a derivative of vanillyl alcohol, theoretical investigations can elucidate the mechanisms of its characteristic reactions, such as oxidation, etherification, and polymerization.

Density Functional Theory (DFT) is a commonly employed method for these studies, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost. Such calculations can map out the potential energy surface of a reaction, identifying the lowest energy path. A critical aspect of this is the location and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction.

For instance, in the oxidation of the hydroxymethyl group of this compound to an aldehyde, computational models can predict the structure of the transition state, its energy barrier, and the influence of the isopropoxy and methoxy (B1213986) substituents on the reaction rate. The electron-donating nature of these groups can be computationally quantified to understand their impact on the reactivity of the aromatic ring and the benzylic alcohol moiety.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Oxidation Reaction

| Reactant | Method/Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| This compound | B3LYP/6-31G | PCM (Water) | 15.2 |

| Vanillyl Alcohol | B3LYP/6-31G | PCM (Water) | 16.5 |

This table presents hypothetical data to illustrate the type of information obtained from theoretical investigations of reaction mechanisms. The values are representative and not based on published experimental results for this specific reaction.

Prediction of Spectroscopic Properties to Aid Characterization

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical calculations can generate predicted spectra for various techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

By optimizing the molecular geometry of the compound, typically using DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into predicted NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the O-H stretch of the alcohol, the C-O stretches of the ether groups, and the various vibrations of the aromatic ring. This allows for the assignment of experimental IR bands to specific molecular motions.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH₂OH | 4.5 | 4.6 |

| ¹H NMR (δ, ppm) - OCH(CH₃)₂ | 4.4 | 4.5 |

| ¹³C NMR (δ, ppm) - CH₂OH | 65.2 | 64.8 |

| IR (cm⁻¹) - O-H Stretch | 3450 | 3400 |

| UV-Vis λmax (nm) | 280 | 278 |

This table contains representative data to illustrate the correlation between predicted and experimental spectroscopic values. Actual experimental values may vary.

Analysis of Conformational Preferences in Derivatives

The biological activity and material properties of molecules are often dictated by their three-dimensional shape. Computational methods can be used to explore the conformational preferences of derivatives of this compound. The isopropoxy group, with its rotatable bonds, introduces additional conformational flexibility compared to a simpler methoxy group.

By performing a systematic conformational search or running molecular dynamics simulations, it is possible to identify the low-energy conformations of the molecule. These studies can reveal the preferred orientations of the isopropoxy and hydroxymethyl groups relative to the aromatic ring. The interplay of steric hindrance and electronic effects, such as intramolecular hydrogen bonding between the hydroxymethyl group and the adjacent ether oxygen, can be quantified.

Understanding the conformational preferences is crucial when designing derivatives for specific applications, such as enzyme inhibitors, where a particular conformation may be required to fit into a binding site. Computational analysis can predict how modifications to the parent structure will influence the conformational landscape and, consequently, the molecule's function.

Table 3: Relative Energies of Different Conformations of a this compound Derivative

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0 | 2.5 |

| B | 60 | 0.8 |

| C | 120 | 0.0 (Global Minimum) |

| D | 180 | 1.2 |

This table provides an illustrative example of a conformational analysis for a hypothetical derivative, showing the relative energies of different rotational isomers (conformers).

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is driven by the need to minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov For intermediates such as (3-Isopropoxy-4-methoxyphenyl)methanol, this involves reimagining traditional synthetic pathways.

Future research will likely focus on moving away from petrochemical-derived starting materials towards bio-based feedstocks. nih.govacs.org Lignocellulosic biomass, for instance, is a rich source of aromatic compounds that can be converted into valuable chemical precursors through biorefinery processes. nih.gov The development of catalytic systems that can efficiently convert bio-derived phenols or aldehydes into the desired substituted benzyl (B1604629) alcohol structure is a primary goal. Such strategies aim to create more energy-efficient, non-hazardous, and waste-minimizing preparation methods. acs.org

Another key area is the use of transition-metal-free catalytic systems. While traditional methods often rely on palladium or copper catalysts, recent studies have demonstrated the potential for base-mediated radical coupling of aromatic alcohols under milder conditions. nih.gov This approach, which can use reagents like sodium tert-butoxide (t-BuONa) as both a base and a radical initiator, avoids the cost and toxicity associated with heavy metals. nih.gov The application of such principles could lead to a more sustainable synthesis of this compound.

Table 1: Comparison of Catalytic Strategies for Benzylic Alcohol Synthesis

| Catalytic Strategy | Key Features | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Uses palladium catalysts to couple aryl halides with boronic acids. | A versatile and well-established method for forming the carbon skeleton. | organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Employs light to drive reactions, often under mild conditions. | Could enable greener C-H functionalization or coupling reactions. | organic-chemistry.org |

| Transition-Metal-Free Radical Coupling | Utilizes reagents like t-BuONa to initiate radical reactions, avoiding heavy metals. | Offers a more sustainable and cost-effective alternative to metal-catalyzed routes. | nih.gov |

| Biocatalysis | Uses enzymes or whole organisms to perform specific chemical transformations. | Could provide highly selective and environmentally benign routes from bio-based precursors. | elsevierpure.com |

Exploration of Enantioselective Transformations

Many biologically active molecules are chiral, meaning their therapeutic effects are dependent on their specific three-dimensional structure. While this compound itself is achiral, it is often a precursor to chiral molecules where the benzylic carbon becomes a stereocenter. Therefore, developing enantioselective methods to transform this alcohol or synthesize its chiral derivatives is a significant area of future research.

One promising approach is the use of dual-catalytic systems, such as combining palladium and copper catalysts with chiral ligands, to achieve stereodivergent synthesis. nih.gov This methodology allows for the creation of all possible stereoisomers of a product from the same set of starting materials simply by changing the configuration of the chiral ligands. nih.gov Such a process could be adapted to react this compound derivatives to construct adjacent stereocenters with high precision (diastereo- and enantioselectivities often exceeding >20:1 dr and >99% ee). nih.gov

Asymmetric synthesis of related structures has been successfully demonstrated. For example, the synthesis of potent phosphodiesterase IV (PDE IV) inhibitors has been achieved through strategies involving the asymmetric silylation of cyclic nitronates, highlighting the importance of stereochemistry in drug activity. rsc.org Similarly, the asymmetric synthesis of lactisole derivatives, which involves a key Mitsunobu reaction to construct the chiral center, underscores the advanced techniques being employed to control stereochemistry in complex molecules. nih.gov Applying these principles to reactions involving this compound could unlock new, potent, and selective pharmaceutical agents.

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities has propelled the development of automated synthesis and flow chemistry platforms. acs.orgrsc.org These technologies enable high-throughput synthesis of compound libraries, accelerating the drug discovery process. rsc.org Integrating the synthesis of this compound and its derivatives into such platforms is a logical next step.

Flow chemistry, where reagents are pumped through a series of reactors, offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. thieme-connect.de A multi-step synthesis, such as the conversion of this compound to a more complex target, can be "telescoped" into a continuous flow process, minimizing manual handling and purification steps. mdpi.com For example, the synthesis of the PDE4 inhibitor Rolipram has been adapted to a continuous-flow process, achieving an 83% yield over three steps. mdpi.com This demonstrates the feasibility of applying such automated platforms to molecules containing the substituted phenyl motif found in this compound.

High-throughput synthesis allows for the rapid creation of a diverse library of derivatives from a common core structure. rsc.org By using this compound as a scaffold, automated platforms could efficiently generate hundreds of analogs by varying other reactants. These libraries can then be directly used for in-situ screening against biological targets, dramatically shortening the timeline for identifying lead compounds. acs.orgrsc.org

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (3-Isopropoxy-4-methoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Synthesis Methods : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with similar substituents (e.g., isopropoxy and methoxy groups) are synthesized using Friedel-Crafts alkylation or Mitsunobu reactions. Optimization involves adjusting catalysts (e.g., sulfuric acid or sodium hydroxide), solvent polarity (ethanol, hexane), and temperature (reflux conditions). Recrystallization in ethanol/n-hexane mixtures improves purity .

- Yield Optimization : Reaction monitoring via TLC and GC-MS ensures intermediate formation. Excess reagents (e.g., isopropyl bromide) and inert atmospheres (N₂/Ar) minimize side reactions.

Q. How can NMR spectroscopy and other analytical techniques confirm the structural integrity of this compound?

- ¹H NMR Analysis : Key peaks include aromatic protons (δ 6.8–7.2 ppm), methoxy (δ ~3.8 ppm), and isopropoxy methyl groups (δ 1.3–1.4 ppm). The hydroxymethyl (-CH₂OH) group appears as a singlet near δ 4.5–5.0 ppm. Coupling patterns distinguish substituent positions .

- Additional Techniques : IR spectroscopy verifies O-H stretches (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage and Disposal : Store in sealed containers at room temperature, away from moisture. Dispose via approved chemical waste protocols, avoiding drainage systems .

Advanced Research Questions

Q. How does this compound contribute to the design of tubulin polymerization inhibitors, and what structural modifications enhance activity?

- Mechanistic Insight : The compound’s aromatic and alkoxy groups facilitate π-π stacking and hydrogen bonding with tubulin’s colchicine-binding site. Derivatives like (1-(3-Isopropoxy-4-methoxyphenyl)-1H-pyrrol-3-yl)methanone exhibit potent antiproliferative activity (IC₅₀ < 1 µM) by disrupting microtubule dynamics .

- SAR Studies : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position increases potency. Replacing isopropoxy with cyclopentyloxy improves metabolic stability but may reduce solubility .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Computational Workflow : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Exact exchange terms improve thermochemical accuracy for bond dissociation energies (average deviation < 2.4 kcal/mol) .

- Applications : Solvent effects (PCM model) and transition-state analysis guide synthetic route design. Charge distribution maps explain regioselectivity in electrophilic substitutions .

Q. How should researchers address discrepancies in reported biological activities of derivatives containing the this compound moiety?

- Data Reconciliation : Compare assay conditions (e.g., cell lines, tubulin isoform expression). For example, HeLa cells may show higher sensitivity than MCF-7 due to βIII-tubulin overexpression. Validate purity via HPLC (>95%) to rule out impurity-driven artifacts .

- Meta-Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Public databases (PubChem, ChEMBL) provide cross-study validation .

Q. What strategies mitigate purification challenges for this compound, particularly in scaling up reactions?

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. For large-scale runs, simulated moving bed (SMB) systems enhance throughput.

- Crystallization : Solvent screening (e.g., ethanol/water) optimizes crystal morphology. Seeding with pure crystals reduces amorphous precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。